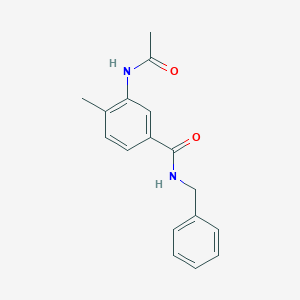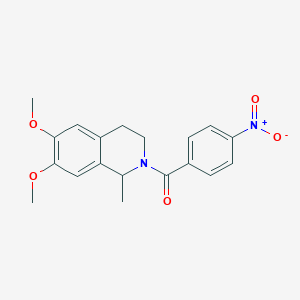![molecular formula C19H13N3O4 B5169299 5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthalene moiety, a nitrophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be introduced via nucleophilic substitution reactions. For instance, naphthalen-2-ol can react with an appropriate halomethyl oxadiazole derivative in the presence of a base.
Attachment of the 3-Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions. This can involve the nitration of a phenyl-substituted oxadiazole derivative using a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, basic conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Chemical Reactivity: The presence of electron-withdrawing groups (e.g., nitro group) and electron-donating groups (e.g., naphthalen-2-yloxy group) can influence the compound’s reactivity in various chemical reactions.
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: Similar to oxadiazoles, triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They also exhibit a wide range of biological activities.
1,3,4-Oxadiazoles: These compounds have a similar structure but differ in the position of the nitrogen atoms within the ring.
1,2,3-Triazoles: Another class of triazoles with different nitrogen atom positions, known for their use in click chemistry.
Uniqueness
5-[(Naphthalen-2-yloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the combination of its structural features, including the naphthalene moiety, nitrophenyl group, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-22(24)16-7-3-6-15(10-16)19-20-18(26-21-19)12-25-17-9-8-13-4-1-2-5-14(13)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCWRZEBZDMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate](/img/structure/B5169218.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5169256.png)
![Cyclopentyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5169258.png)
![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)
![N'-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide](/img/structure/B5169263.png)


![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)
![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B5169294.png)
![ethyl [(5E)-5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)
